molecular formula C10H14ClN3 B1394827 4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine CAS No. 1219967-85-7

4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine

Cat. No.: B1394827
CAS No.: 1219967-85-7
M. Wt: 211.69 g/mol
InChI Key: VJNBAZDFCAAZRV-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a chlorine atom at the 4-position and a 4-methyl-1-piperidinyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine typically involves the reaction of 4-chloropyrimidine with 4-methylpiperidine under suitable conditions. One common method involves heating the reactants in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the 6-position of the pyrimidine ring, displacing the chlorine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction: The pyrimidine ring can be reduced under certain conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Products include 4-aminopyrimidine derivatives or 4-thiopyrimidine derivatives.

    Oxidation: Products include N-oxides or hydroxylated derivatives.

    Reduction: Products include dihydropyrimidine derivatives.

Scientific Research Applications

4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industrial Applications: It is used in the development of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine: Features a chlorine atom and a 4-methyl-1-piperidinyl group.

    4-Chloro-6-(1-piperidinyl)pyrimidine: Lacks the methyl group on the piperidine ring.

    4-Chloro-6-(4-ethyl-1-piperidinyl)pyrimidine: Has an ethyl group instead of a methyl group on the piperidine ring.

Uniqueness

This compound is unique due to the presence of the 4-methyl group on the piperidine ring, which can influence its steric and electronic properties. This modification can affect the compound’s binding affinity and selectivity towards biological targets, making it a valuable scaffold in drug design.

Properties

IUPAC Name

4-chloro-6-(4-methylpiperidin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c1-8-2-4-14(5-3-8)10-6-9(11)12-7-13-10/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNBAZDFCAAZRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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